molecular formula C12H10N2O B042983 2-(2-Aminobenzoyl)pyridine CAS No. 42471-56-7

2-(2-Aminobenzoyl)pyridine

Cat. No. B042983
CAS RN: 42471-56-7
M. Wt: 198.22 g/mol
InChI Key: WEWXXYDHYCDEKY-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds like imidazo[1,2-a]pyridines and benzimidazole derivatives has been extensively studied. These compounds, similar in structure to 2-(2-Aminobenzoyl)pyridine, have been synthesized through various methods, including C-H functionalizations and carbene transformations, highlighting the importance of green chemistry and atom economy in organic synthesis (Yue Yu, Zheng Su, & H. Cao, 2018). Additionally, novel polyimides derived from related diamine monomers have been synthesized, emphasizing the role of pyridine units in creating materials with desirable physical and thermal properties (Shu-jiang Zhang et al., 2005).

Molecular Structure Analysis The molecular structures of compounds like 2-amino-1H-benzimidazolium pyridine 2-carboxylate have been determined through single-crystal X-ray diffraction, showcasing the presence of positively charged 2-aminobenzimidazolium cations and pyridine 2 carboxylic acid anions (S. K, S. M, & Anitha K, 2018). This provides insight into the structural characteristics of similar compounds like 2-(2-Aminobenzoyl)pyridine.

Chemical Reactions and Properties Imidazo[1,2-a]pyridines and related structures have shown versatility in chemical reactions, serving as platforms for generating new types of stable N-heterocyclic carbenes and facilitating multicomponent reactions (Manuel Alcarazo et al., 2005). These reactions highlight the reactivity and potential utility of compounds structurally related to 2-(2-Aminobenzoyl)pyridine in organic synthesis.

Physical Properties Analysis The synthesis and characterization of novel polyimides derived from similar aromatic diamine monomers have shed light on the physical properties of these materials, including transparency, toughness, and thermal stability, which are crucial for various applications (Shu-jiang Zhang et al., 2005).

Chemical Properties Analysis The chemical properties of related compounds, such as their ability to undergo proton transfer and form stable molecular complexes, have been demonstrated in studies involving the synthesis and structural investigation of 2-amino-1H-benzimidazolium 2-hydroxybenzoate and its derivatives (K. Fathima, M. Sathiyendran, & K. Anitha, 2018). These properties are relevant for understanding the behavior of 2-(2-Aminobenzoyl)pyridine in various chemical contexts.

Scientific Research Applications

  • Fluorescent Probes for Mercury Ion : A study by Shao et al. (2011) demonstrates the use of a one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines as efficient fluorescent probes for mercury ion in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

  • Novel Polyimides for Transparent and Tough Films : Zhang et al. (2005) explored novel polyimides derived from 2,6-Bis(3-aminobenzoyl) pyridine, showing promising properties for transparent and tough films, which could have various applications (Zhang et al., 2005).

  • Drug Discovery Candidate : According to Fun and Balasubramani (2009), a compound with a three-dimensional network of pyridinium rings and hydrogen bonds presents a unique crystal structure, making it a promising candidate for drug discovery (Fun & Balasubramani, 2009).

  • Biological Sensing and Iron Complexes : Halcrow (2005) reported on 2,6-bis(pyrazolyl)pyridines and related ligands as versatile terpyridine analogues. These have potential applications in biological sensing and in iron complexes that show unusual spin-state transitions (Halcrow, 2005).

  • Antibacterial and Antifungal Applications : Bhuva et al. (2015) synthesized compounds showing moderate antibacterial and antifungal activity, which could be applied in medicine, agriculture, and industrial chemistry (Bhuva et al., 2015).

  • Ionically Conducting Membranes for Fuel Cells : Daletou et al. (2005) discussed blends of PBI with aromatic polyethers containing pyridine units, which can produce ionically conducting membranes suitable for fuel cells operating above 100°C (Daletou et al., 2005).

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives : Yu et al. (2018) presented strategies for the synthesis of imidazo[1,2-a]pyridine derivatives, focusing on carbene transformations or C-H functionalizations, which are ideal for low-cost and environmentally friendly synthesis (Yu et al., 2018).

Safety And Hazards

2-(2-Aminobenzoyl)pyridine is classified as having acute toxicity, both oral and dermal, and is harmful if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling it .

Future Directions

While specific future directions for 2-(2-Aminobenzoyl)pyridine are not mentioned in the retrieved sources, pyridine derivatives, in general, have been highlighted for their potential in medicinal chemistry research . They are considered valuable scaffolds for designing drugs and are present in a large number of naturally occurring bioactive compounds .

properties

IUPAC Name

(2-aminophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWXXYDHYCDEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373410
Record name 2-(2-Aminobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminobenzoyl)pyridine

CAS RN

42471-56-7
Record name 2-(2-Aminobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42471-56-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RY Ning, WY Chen… - Journal of Heterocyclic …, 1974 - Wiley Online Library
The pyrolysis of 3‐(2‐pyridyl)‐2,1‐benzisoxazoles 5A, 5B, and 5C (A: unsubstituted; B: 5‐bromo; C: 5,7‐dibromo) at about 215 afforded 5,11‐dihydro‐11‐oxopyrido [1,2‐b] cinnolin‐6‐…
Number of citations: 23 onlinelibrary.wiley.com
G Semple, H Ryder, M Ohta, M Satoh - Synthetic communications, 1996 - Taylor & Francis
A facile method for the synthesis of 3-amino-5-(2-pyridyl)-1,4-benzodiazepin-2-ones (8) mediated by benzotriazole is described. The synthesis and optical resolution of the product by …
Number of citations: 16 www.tandfonline.com
RI Fryer, RA Schmidt… - Journal of Pharmaceutical …, 1964 - Wiley Online Library
The synthesis of a series of 5‐pyridyl analogus of the psychopharmacologically active class of compounds, 1,4‐benzodiazepines, is described. These compounds are being screened …
Number of citations: 44 onlinelibrary.wiley.com
MG Bock, RM DiPardo, BE Evans… - Journal of medicinal …, 1993 - ACS Publications
A series of 3-(arylureido)-5-phenyl-l, 4-benzodiazepines, nonpeptidal antagonists of the peptide hormone cholecystokinin (CCK), are described. Derived by reasoned modification of the …
Number of citations: 82 pubs.acs.org
MMA Hassan, MA Abounassif - Analytical Profiles of Drug Substances, 1987 - Elsevier
Publisher Summary This chapter describes the analytical profile of bromazepam that was marketed in 1974 as a new psychotropic drug of the benzodiazepine series but belongs to a …
Number of citations: 4 www.sciencedirect.com
RI Fryer, P Zhang, R Rios - Synthetic communications, 1993 - Taylor & Francis
The synthesis of substituted 2-aminophenyl heterocyclic ketones, key intermediates to the preparation of 1,4-benzodiazepines has been achieved in one step and in good, yield from …
Number of citations: 19 www.tandfonline.com
MCDRP Rorer, T Vitry-Siir-Scine, JM Stutzmann… - researchgate.net
The term “psychopharmacological agents” refers to the wide variety of substances that affect the mind. These include not only agents that are used in clinical practice to alleviate or …
Number of citations: 2 www.researchgate.net
J Buckingham, F Macdonald - 2020 - books.google.com
This book includes over 2,500 entries of organic compounds, some of which cover recently synthesized molecules of research interest, while others refer to known compounds which …
Number of citations: 19 books.google.com

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